An In-depth Technical Guide to 4-Chlororesorcinol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Chlororesorcinol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlororesorcinol (CAS No: 95-88-5) is a chlorinated derivative of resorcinol (B1680541), recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and as a coupler in oxidative hair dye formulations.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Additionally, this document outlines its primary applications and the biochemical pathways relevant to its function, particularly its role as a tyrosinase inhibitor.
Chemical Structure and Identification
4-Chlororesorcinol, systematically named 4-chloro-1,3-benzenediol, is an aromatic organic compound.[3] The structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3 (resorcinol) and a chlorine atom at position 4.
| Identifier | Value |
| IUPAC Name | 4-chlorobenzene-1,3-diol[3] |
| Synonyms | 4-Chloro-1,3-benzenediol, p-Chlororesorcinol, 1-Chloro-2,4-dihydroxybenzene[4] |
| CAS Number | 95-88-5[5] |
| Molecular Formula | C₆H₅ClO₂[5] |
| Molecular Weight | 144.56 g/mol [4][5] |
| InChI Key | JQVAPEJNIZULEK-UHFFFAOYSA-N[6] |
| SMILES String | Oc1ccc(Cl)c(O)c1[6] |
Physicochemical Properties
4-Chlororesorcinol presents as a colorless crystalline or an off-white to light brown powder.[7][8] It is stable under normal conditions but is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[7][9]
| Property | Value | Reference(s) |
| Melting Point | 106-108 °C | [6][7] |
| Boiling Point | 147 °C at 18 mmHg (2.4 kPa) | [6][7] |
| Solubility | Soluble in water, alcohol, ether, benzene, and carbon disulfide. | [4][9] |
| pKa | 8.28 ± 0.10 (Predicted) | [9] |
| Flash Point | 120 °C (248 °F) - closed cup | [5] |
| Appearance | Off-white to light brown powder/crystalline solid | [1][8] |
Spectroscopic Data
The structural identity of 4-Chlororesorcinol can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.14 | d | Aromatic CH |
| ~6.53 | d | Aromatic CH |
| ~6.38 | dd | Aromatic CH |
| ~5.56 | s | Hydroxyl OH |
| ~5.02 | s | Hydroxyl OH |
| (Solvent: CDCl₃, 90 MHz)[8] |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~154.1 | C-OH |
| ~153.3 | C-OH |
| ~131.9 | Aromatic CH |
| ~111.4 | C-Cl |
| ~108.6 | Aromatic CH |
| ~104.1 | Aromatic CH |
| (Solvent: CDCl₃, 22.5 MHz)[10] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~3000-3100 | Aromatic C-H stretching |
| ~1600, ~1500 | Aromatic C=C ring stretching |
| ~1000-1300 | C-O stretching |
| ~700-900 | C-Cl stretching |
| (Note: Peak positions can vary based on the sample preparation method, e.g., KBr disc or Nujol mull)[11][12] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-Chlororesorcinol shows a prominent molecular ion peak.
| m/z | Interpretation |
| 144 | [M]⁺ (molecular ion with ³⁵Cl) |
| 146 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| (The ratio of M to M+2 peaks is approximately 3:1, characteristic of a monochlorinated compound)[8] |
Experimental Protocols
Synthesis of 4-Chlororesorcinol from Resorcinol
This protocol describes the electrophilic aromatic substitution reaction for the chlorination of resorcinol using sulfuryl chloride.
Materials:
-
Resorcinol (C₆H₆O₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve resorcinol in anhydrous diethyl ether.
-
Addition of Chlorinating Agent: Gently heat the mixture to reflux with stirring. Slowly add a stoichiometric amount of sulfuryl chloride (or dichlorosulfuryl) dropwise from the dropping funnel.[3][13]
-
Reaction: After the addition is complete, maintain the reflux and stirring for approximately one hour to ensure the reaction goes to completion. The temperature can be raised to 60°C for this period.[13]
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer using a separatory funnel.
-
Purification (Initial): Wash the organic layer with water and then brine. Dry the ether layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification (Final): The crude product is purified by vacuum distillation.[3] Collect the fraction boiling at approximately 147 °C at 18 mmHg.[7] Alternatively, the crude solid can be purified by recrystallization.
Purification by Recrystallization
Principle: Recrystallization purifies solid compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.[11]
Solvent Selection: A suitable solvent should dissolve 4-Chlororesorcinol well at high temperatures but poorly at low temperatures. Water or a mixture of organic solvents like toluene (B28343) can be considered, but solubility tests are recommended to determine the optimal solvent or solvent system.
Procedure:
-
Dissolve the crude 4-Chlororesorcinol in a minimum volume of a suitable boiling solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals, for instance, in a vacuum oven, to remove residual solvent.
Applications and Biological Relevance
Hair Dye Formulations
4-Chlororesorcinol is widely used in the cosmetics industry as a "coupler" in permanent (oxidative) hair dye formulations.[1][14] In this application, it reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form stable dye molecules within the hair shaft.[5]
Skin-Lightening and Tyrosinase Inhibition
Resorcinol derivatives are known for their ability to inhibit tyrosinase, the key enzyme in the biochemical pathway of melanin (B1238610) synthesis (melanogenesis).[15] By inhibiting tyrosinase, these compounds can reduce melanin production, making them effective skin-lightening agents.[1] While the primary application of 4-Chlororesorcinol is in hair dyes, its structural similarity to other known tyrosinase inhibitors, such as 4-n-butylresorcinol, suggests a similar mechanism of action. The inhibition of tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.
Safety and Handling
4-Chlororesorcinol is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin irritation and serious eye irritation or damage.[10][16] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][17] Always refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103172500A - Novel 2-chlororesorcinol preparation method - Google Patents [patents.google.com]
- 10. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
